molecular formula C10H11F2NO2 B12065136 3-[4-(Difluoromethoxy)phenoxy]azetidine

3-[4-(Difluoromethoxy)phenoxy]azetidine

Cat. No.: B12065136
M. Wt: 215.20 g/mol
InChI Key: SAJNEOVEXZCYFH-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenoxy]azetidine is a synthetic organic compound characterized by the presence of an azetidine ring attached to a phenoxy group substituted with a difluoromethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Difluoromethoxy)phenoxy]azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate azetidine precursor.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is usually introduced through fluorination reactions using reagents like difluoromethyl ethers or difluoromethyl halides under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxazetidine derivatives.

    Reduction: Reduction reactions can target the phenoxy group or the azetidine ring, resulting in the formation of reduced analogs.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxazetidine derivatives.

    Reduction: Reduced phenoxyazetidine analogs.

    Substitution: Various substituted phenoxyazetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Difluoromethoxy)phenoxy]azetidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery for various therapeutic areas.

    Industry: It is used in the development of advanced materials and as a precursor for agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenoxy]azetidine depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other biomolecules, altering their function.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

    3-(4-Fluorophenoxy)azetidine: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.

    3-(4-Methoxyphenoxy)azetidine:

Uniqueness: 3-[4-(Difluoromethoxy)phenoxy]azetidine is unique due to the presence of the difluoromethoxy group, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenoxy]azetidine

InChI

InChI=1S/C10H11F2NO2/c11-10(12)15-8-3-1-7(2-4-8)14-9-5-13-6-9/h1-4,9-10,13H,5-6H2

InChI Key

SAJNEOVEXZCYFH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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